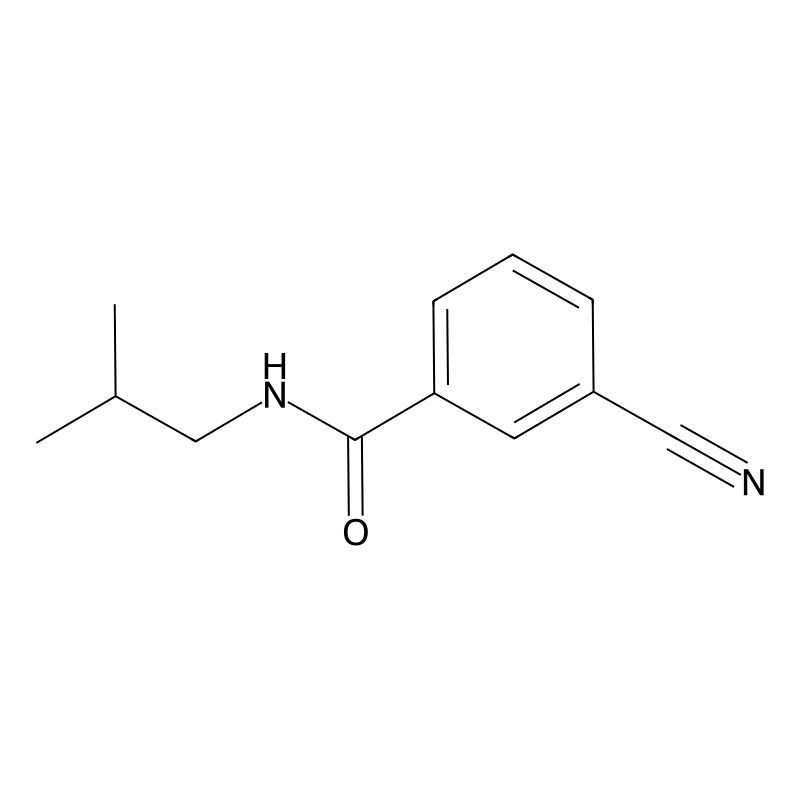

3-cyano-N-(2-methylpropyl)benzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-cyano-N-(2-methylpropyl)benzamide is an organic compound classified as a benzamide derivative. It features a benzamide core with a cyano group and a 2-methylpropyl substituent. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, making it a subject of interest in scientific research. Its molecular formula is , and it typically appears as a yellow crystalline solid with a melting point ranging from 94 to 98 degrees Celsius. The compound is slightly soluble in water but readily dissolves in organic solvents such as ethanol and chloroform.

- Oxidation: This process can convert the compound into oxidized derivatives or corresponding oxides.

- Reduction: The cyano group can be reduced to form amines or other reduced forms.

- Substitution: The benzamide structure allows for substitution reactions, enabling the introduction of various substituents on the benzene ring.

- Condensation: The active hydrogen on the cyano group can participate in condensation reactions, leading to the formation of heterocyclic compounds.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

The biological properties of 3-cyano-N-(2-methylpropyl)benzamide have been extensively studied. It exhibits significant antibacterial and antifungal activities, inhibiting the growth of various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, it has been identified as an inhibitor of protein kinase CK2, an enzyme involved in cell signaling pathways associated with diseases like cancer and neurodegenerative disorders .

The synthesis of 3-cyano-N-(2-methylpropyl)benzamide can be achieved through several methods:

- Cyanoacetylation of Amines: This method involves reacting substituted aryl or heteryl amines with alkyl cyanoacetates under specific conditions.

- Reactions with Cyano Compounds: A common approach includes reacting 3-cyanobenzoyl chloride with 2-methylpropylamine in the presence of a base like pyridine, followed by isolation and purification of the product.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are used to characterize the synthesized compound.

3-cyano-N-(2-methylpropyl)benzamide has various applications across different fields:

- Medicinal Chemistry: Its derivatives are explored for therapeutic potential against conditions like cancer and microbial infections.

- Organic Synthesis: The compound serves as a precursor for synthesizing more complex heterocyclic compounds.

- Industrial Uses: It is utilized in producing pharmaceuticals and agrochemicals .

The mechanism of action of 3-cyano-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets. The cyano group and benzamide core facilitate binding to enzymes or receptors, potentially modulating their activity. This interaction can lead to inhibition of metabolic pathways or influence receptor functions, contributing to its biological effects .

3-cyano-N-(2-methylpropyl)benzamide can be compared with other benzamide derivatives:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(2-methylpropyl)benzamide | Lacks cyano group | Different reactivity and biological activity |

| 3-cyano-N-(2-methylphenyl)benzamide | Contains phenyl group instead of propyl | Variations in chemical properties |

| N-(2-methylpropyl)-4-cyanobenzamide | Cyano group positioned differently | Alters reactivity and biological effects |

These comparisons highlight the uniqueness of 3-cyano-N-(2-methylpropyl)benzamide due to its specific substituents that influence its chemical behavior and biological activity .